

(S)-1-Prolylpiperazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-1-Prolylpiperazine	
Cat. No.:	B15308870	Get Quote

An In-depth Technical Guide to (S)-1-Prolylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-1-Prolylpiperazine**, a chiral molecule incorporating both a proline and a piperazine moiety. Due to the limited availability of data for this specific compound in public scientific databases, this guide focuses on its deduced chemical properties, a representative synthetic protocol, and the potential research applications based on the functionalities of its constituent parts.

Chemical Identity and Properties

(S)-1-Prolylpiperazine, systematically named (S)-1-(pyrrolidine-2-carbonyl)piperazine, is a chemical entity formed by the amide linkage of the amino acid (S)-proline and piperazine. While a universally recognized CAS number is not readily available in major chemical databases, its fundamental properties can be derived from its structure.

Table 1: Physicochemical Properties of **(S)-1-Prolylpiperazine**



Property	Value	Notes
Systematic Name	(S)-1-(pyrrolidine-2- carbonyl)piperazine	IUPAC Nomenclature
Molecular Formula	C9H17N3O	-
Molecular Weight	183.26 g/mol	Calculated from the molecular formula
Appearance	Expected to be a solid or oil	By analogy to similar small molecules
Solubility	Expected to be soluble in water and polar organic solvents	Due to the presence of polar functional groups
Chirality	Chiral, (S)-enantiomer	Inherited from the L-proline precursor

Synthesis Methodology

The synthesis of **(S)-1-Prolylpiperazine** can be achieved through standard peptide coupling procedures. A common and effective method involves the coupling of N-protected (S)-proline with piperazine, followed by deprotection.

Experimental Protocol: Synthesis of (S)-1-Prolylpiperazine via Carbodiimide Coupling

Materials:

- N-Boc-(S)-proline
- Piperazine
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Dichloromethane (DCM)



- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- · Coupling Reaction:
 - Dissolve N-Boc-(S)-proline (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C in an ice bath.
 - Add DCC or EDC (1.1 equivalents) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
 - In a separate flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents to prevent di-acylation) in DCM.
 - Slowly add the piperazine solution to the activated N-Boc-(S)-proline mixture at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification of the Intermediate:
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
 - Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product (N-Boc-(S)-1-Prolylpiperazine) by silica gel column chromatography.
- Deprotection:
 - Dissolve the purified N-Boc-(S)-1-Prolylpiperazine in DCM.
 - Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.
 - Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
 - Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
 - Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to obtain the free amine.
 - Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Dry the combined organic extracts, filter, and concentrate to yield **(S)-1-Prolylpiperazine**.

Potential Applications and Research Context

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, known for their wide range of biological activities. The incorporation of a proline moiety introduces rigidity and a specific stereochemical conformation, which can be crucial for molecular recognition by biological targets.

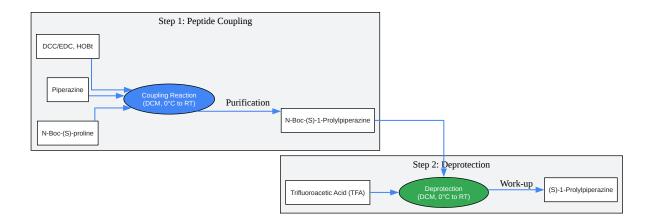
- Drug Discovery: Proline-piperazine hybrids can be explored as scaffolds for the development
 of novel therapeutic agents, particularly targeting proteases or peptidomimetic interactions.
 Many piperazine derivatives exhibit central nervous system activity.
- Catalysis: Chiral amines derived from proline are used as organocatalysts in various asymmetric syntheses. (S)-1-Prolylpiperazine could be investigated for its catalytic activity.



• Material Science: The rigid and functionalized nature of this molecule could lend itself to applications in the development of novel polymers or supramolecular assemblies.

Visualizations

Diagram 1: Synthetic Workflow for (S)-1-Prolylpiperazine



Click to download full resolution via product page

Caption: A logical workflow for the two-step synthesis of **(S)-1-Prolylpiperazine**.

 To cite this document: BenchChem. [(S)-1-Prolylpiperazine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15308870#s-1-prolylpiperazine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com